molecular formula C17H21N3O2 B6699098 N-(2-benzyl-3-hydroxy-2-methylbutyl)pyrazine-2-carboxamide

N-(2-benzyl-3-hydroxy-2-methylbutyl)pyrazine-2-carboxamide

Cat. No.: B6699098
M. Wt: 299.37 g/mol
InChI Key: ULEQOBQLGRRPJN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-benzyl-3-hydroxy-2-methylbutyl)pyrazine-2-carboxamide is a synthetic organic compound that belongs to the class of pyrazine derivatives. Pyrazine derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound is characterized by the presence of a pyrazine ring, a carboxamide group, and a benzyl-substituted hydroxy-methylbutyl side chain.

Properties

IUPAC Name

N-(2-benzyl-3-hydroxy-2-methylbutyl)pyrazine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O2/c1-13(21)17(2,10-14-6-4-3-5-7-14)12-20-16(22)15-11-18-8-9-19-15/h3-9,11,13,21H,10,12H2,1-2H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULEQOBQLGRRPJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C)(CC1=CC=CC=C1)CNC(=O)C2=NC=CN=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-benzyl-3-hydroxy-2-methylbutyl)pyrazine-2-carboxamide can be achieved through a multi-step process. One common method involves the following steps:

    Formation of the pyrazine ring: The pyrazine ring can be synthesized through the cyclization of appropriate precursors, such as 1,2-diamines and α-diketones.

    Introduction of the carboxamide group: The carboxamide group can be introduced by reacting the pyrazine derivative with an appropriate amine under suitable conditions.

    Attachment of the benzyl-substituted hydroxy-methylbutyl side chain: This step involves the alkylation of the pyrazine carboxamide with a benzyl-substituted hydroxy-methylbutyl halide in the presence of a base.

Industrial Production Methods

Industrial production of this compound typically involves optimization of the above synthetic routes to achieve high yields and purity. This may include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-benzyl-3-hydroxy-2-methylbutyl)pyrazine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as chromium trioxide or potassium permanganate.

    Reduction: The carboxamide group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Chromium trioxide in acetic acid, potassium permanganate in water.

    Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base such as sodium hydride or potassium carbonate.

Major Products Formed

    Oxidation: Formation of N-(2-benzyl-3-oxo-2-methylbutyl)pyrazine-2-carboxamide.

    Reduction: Formation of N-(2-benzyl-3-hydroxy-2-methylbutyl)pyrazine-2-amine.

    Substitution: Formation of various substituted pyrazine derivatives depending on the substituent introduced.

Scientific Research Applications

N-(2-benzyl-3-hydroxy-2-methylbutyl)pyrazine-2-carboxamide has several scientific research applications, including:

    Medicinal Chemistry: It is studied for its potential as an antibacterial, antifungal, and antiviral agent due to its pyrazine scaffold.

    Biological Research: It is used in studies related to enzyme inhibition and protein-ligand interactions.

    Industrial Applications: It is explored for its potential use in the synthesis of advanced materials and as a building block for more complex molecules.

Mechanism of Action

The mechanism of action of N-(2-benzyl-3-hydroxy-2-methylbutyl)pyrazine-2-carboxamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or proteins by binding to their active sites, thereby blocking their activity. The exact molecular pathways and targets can vary depending on the specific biological context and the type of activity being studied.

Comparison with Similar Compounds

N-(2-benzyl-3-hydroxy-2-methylbutyl)pyrazine-2-carboxamide can be compared with other pyrazine derivatives such as:

    N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide: Known for its antibacterial activity.

    N-(2-ethylhexyl)pyrazine-2-carboxamide: Studied for its antitubercular activity.

    N-(4-fluorobenzyl)pyrazine-2-carboxamide: Known for its activity against Mycobacterium tuberculosis.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to other pyrazine derivatives.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.